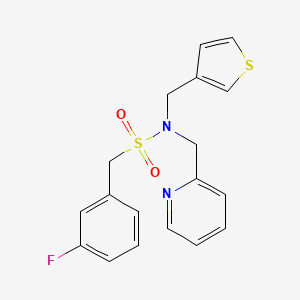

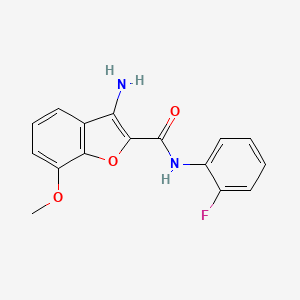

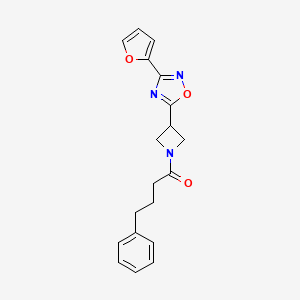

3-amino-N-(2-fluorophenyl)-7-methoxybenzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(2-fluorophenyl)-7-methoxybenzofuran-2-carboxamide, also known as FUB-AMB, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the benzofuran family and has a molecular formula of C21H22FN3O3.

Scientific Research Applications

Synthesis and Chemical Characterization

Research into the synthesis, characterization, and applications of compounds similar to 3-amino-N-(2-fluorophenyl)-7-methoxybenzofuran-2-carboxamide primarily focuses on their potential in medicinal chemistry and materials science. Although direct studies on this specific compound are limited, related research sheds light on the broader category of benzofuran derivatives and their utilities.

One notable area of investigation involves the synthesis of benzofuran derivatives and their evaluation for cytotoxic activities against various cancer cell lines. Studies have shown that certain benzofuran compounds exhibit significant cytotoxicity, suggesting potential applications in cancer therapy. For instance, Hassan, Hafez, and Osman (2014, 2015) have synthesized various benzofuran derivatives and assessed their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the anticancer potential of such compounds (Hassan et al., 2014); (Hassan et al., 2015).

Pharmacological Applications

Benzofuran derivatives, including compounds structurally related to 3-amino-N-(2-fluorophenyl)-7-methoxybenzofuran-2-carboxamide, have been studied for various pharmacological applications. Research efforts have been directed toward discovering novel therapeutic agents with improved efficacy and safety profiles. For example, the discovery of selective inhibitors of the Met kinase superfamily, which include benzofuran derivatives, has led to the development of candidates for clinical trials in oncology (Schroeder et al., 2009).

Additionally, benzofuran derivatives have been explored for their antimicrobial properties. Puthran et al. (2019) synthesized novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and assessed their in vitro antimicrobial activity, uncovering compounds with significant activity (Puthran et al., 2019).

Material Science Applications

Beyond pharmacological interests, benzofuran derivatives are investigated for their potential in materials science, particularly in the development of advanced polymers and electronic materials. The synthesis of electroactive polyamides containing bis(diphenylamino)-fluorene units, which are structurally related to benzofuran derivatives, exemplifies the exploration of these compounds in creating materials with novel electrochromic and electrofluorescent properties (Sun et al., 2016).

properties

IUPAC Name |

3-amino-N-(2-fluorophenyl)-7-methoxy-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3/c1-21-12-8-4-5-9-13(18)15(22-14(9)12)16(20)19-11-7-3-2-6-10(11)17/h2-8H,18H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPUPWOUKZCCFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2N)C(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(2-fluorophenyl)-7-methoxybenzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-N-(3-chlorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2466820.png)

![1-[(5-Fluoro-2-nitrophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2466822.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2466823.png)

![N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2466824.png)

![(9-methyl-4-((4-methylbenzyl)thio)-2-(o-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2466831.png)